molecular formula C20H16N2O4 B404788 N-[4-(benzyloxy)phenyl]-2-nitrobenzamide

N-[4-(benzyloxy)phenyl]-2-nitrobenzamide

Cat. No.: B404788
M. Wt: 348.4g/mol
InChI Key: ROVGCZYTXUUTDR-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-nitrobenzamide is a benzamide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position of the phenyl ring and a nitro (-NO₂) group at the ortho position of the benzamide moiety.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4g/mol

IUPAC Name

2-nitro-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H16N2O4/c23-20(18-8-4-5-9-19(18)22(24)25)21-16-10-12-17(13-11-16)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,23)

InChI Key

ROVGCZYTXUUTDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Effects Reference
N-(2-Nitrophenyl)-4-bromo-benzamide -NO₂ (ortho), -Br (para) Smaller substituents; halogen enhances reactivity
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide -OCH₃ (para and ortho), -NO₂ (meta) Methoxy groups improve solubility; electronic effects differ from benzyloxy
2-Chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]-4-nitrobenzamide -Cl (ortho), benzothiazole (para) Benzothiazole enhances antimicrobial activity; chloro group increases lipophilicity
N-{4-[(Benzylamino)sulfonyl]phenyl}-2-nitrobenzamide -SO₂NHBz (para), -NO₂ (ortho) Sulfonamide group introduces hydrogen bonding potential
N-[4-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide Pyrimidine sulfonamide (para) Heterocyclic sulfonamide may modulate enzyme inhibition

Key Observations :

  • Benzyloxy vs.
  • Nitro Position : Ortho-nitro groups (as in the target) exhibit stronger electron-withdrawing effects compared to meta-nitro analogs, influencing reaction kinetics .
  • Hybrid Structures : Incorporation of heterocycles (e.g., benzothiazole, triazole) enhances biological activity but complicates synthesis .

Key Observations :

  • Ultrasound-assisted synthesis (e.g., for azetidinone derivatives) reduces reaction time by 50% and improves yields by ~15% compared to reflux .
  • The target compound likely requires similar catalytic conditions (triethylamine) due to the electron-withdrawing nitro group hindering nucleophilic attack.

Physical and Spectral Properties

Selected data from analogs:

Compound Melting Point (°C) IR Stretching (cm⁻¹) ¹H-NMR Signals (δ, ppm) Reference
N-[4-(Benzyloxy)phenyl]-2-nitrobenzamide (hypothetical) ~190–210 (est.) ν(NO₂) ~1520, ν(C=O) ~1680 Benzyloxy CH₂ (4.5–5.0), aromatic (7.0–8.5) -
2-Aminothiazole benzamides 190–247 ν(C=O) 1663–1682, ν(NH) 3150–3319 Thiazole protons (6.8–7.5), NH₂ (5.5–6.0)
Triazole-linked benzamides 170–212 ν(C=O) ~1680, ν(C=S) 1247–1255 (if present) Triazole CH (7.8–8.2), benzyloxy (4.9–5.1)

Key Observations :

  • The nitro group in the target compound would show characteristic IR absorption near 1520 cm⁻¹ and ¹H-NMR aromatic deshielding (δ 8.0–8.5 for ortho-nitro protons).
  • Benzyloxy protons typically resonate as a singlet at δ 4.5–5.0, distinct from methoxy (δ 3.7–3.9) .

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